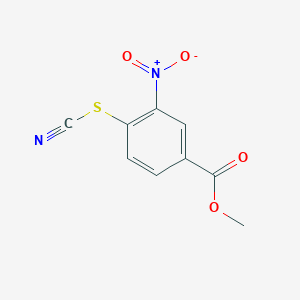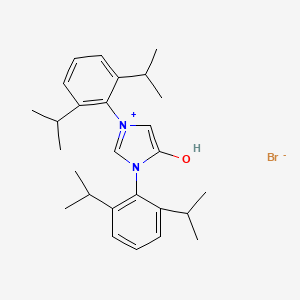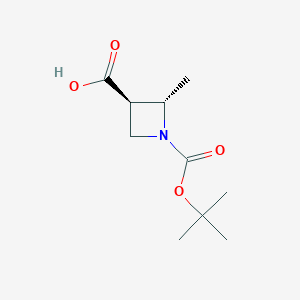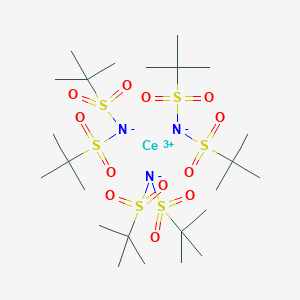![molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7](/img/structure/B6292508.png)
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether, also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride, is a chemical compound with the molecular formula C8H16Cl2O3 and a molecular weight of 231.12 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
準備方法
Synthetic Routes and Reaction Conditions
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether can be synthesized through the reaction of tetraethylene glycol with thionyl chloride or phosphorus trichloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of tetraethylene glycol using thionyl chloride or phosphorus trichloride. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkages can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are substituted ethers, amines, or thioethers.
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols or other reduced derivatives.
科学的研究の応用
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether has several scientific research applications, including:
作用機序
The mechanism of action of Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles . This property makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with different functional groups .
類似化合物との比較
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar structure but with fewer ether linkages.
Bis(2-chloroethyl)ether: Contains two chlorine atoms but lacks the extended ether chain.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether is unique due to its extended ether chain and the presence of two chlorine atoms, which provide multiple sites for chemical modification . This makes it a valuable intermediate for synthesizing a variety of complex organic molecules and materials .
特性
IUPAC Name |
2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILFWGJSUHYFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(COCCOCCOCC(OCCO)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)








![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B6292484.png)




